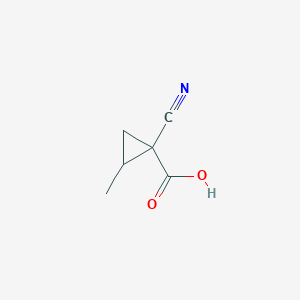![molecular formula C13H17NO3 B2751763 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid CAS No. 1447939-79-8](/img/structure/B2751763.png)
4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It was first developed by Pfizer in 1998 and was approved by the FDA for use in the United States in 1999. Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2) and is often used as an alternative to traditional NSAIDs due to its lower risk of gastrointestinal side effects.
Mechanism of Action
4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid works by selectively inhibiting COX-2, an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid reduces inflammation and pain without affecting the production of prostaglandins that are important for normal physiological functions.
Biochemical and Physiological Effects
4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever, as well as to have anti-cancer properties. 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid has also been shown to have effects on the cardiovascular system, including reducing the risk of heart attack and stroke.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid in lab experiments is its selectivity for COX-2, which allows for the study of the specific effects of COX-2 inhibition. However, 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid also has limitations, including its potential to interact with other drugs and its potential to cause gastrointestinal side effects.
Future Directions
There are several future directions for research on 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid. One area of research is focused on developing new and more effective COX-2 inhibitors that have fewer side effects. Another area of research is focused on understanding the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid. Additionally, research is needed to better understand the potential cardiovascular effects of 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid and to develop strategies to minimize these effects.
Synthesis Methods
The synthesis of 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid involves several steps, including the reaction of 3-bromoanisole with 2-methylbutyryl chloride to form 4-(3-bromoanisyl)-2-methylbutyryl chloride. This intermediate is then reacted with 3-aminoacetophenone to form 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid. The synthesis of 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid has been extensively studied for its potential use in the treatment of various diseases and conditions. One area of research has focused on its anti-inflammatory properties and its potential use in the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory conditions. 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid has also been studied for its potential use in the prevention and treatment of various types of cancer, including colon, breast, and lung cancer.
properties
IUPAC Name |
4-(3-acetamidophenyl)-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(13(16)17)6-7-11-4-3-5-12(8-11)14-10(2)15/h3-5,8-9H,6-7H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKFBANLPZHTKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC(=CC=C1)NC(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(cyanomethyl)-5-methyl-1-[2-(propan-2-yl)phenyl]-N-propyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2751683.png)




![N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2751690.png)




![3-fluoro-4-methoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2751702.png)
